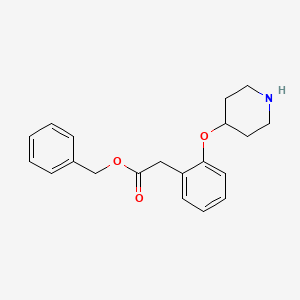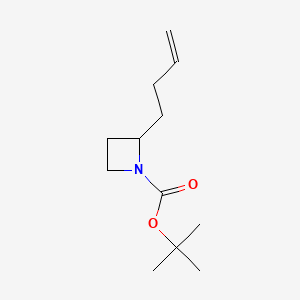![molecular formula C12H19N3O B15360082 4-[(4-Methylpiperazin-1-yl)methoxy]aniline](/img/structure/B15360082.png)
4-[(4-Methylpiperazin-1-yl)methoxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Methylpiperazin-1-yl)methoxy]aniline is a chemical compound characterized by its molecular structure, which includes a methoxy group attached to an aniline moiety and a 4-methylpiperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Methylpiperazin-1-yl)methoxy]aniline typically involves the reaction of 4-methylpiperazine with an appropriate methoxyaniline precursor. The reaction conditions may include the use of a catalyst, such as a strong acid or base, and controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(4-Methylpiperazin-1-yl)methoxy]aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 4-[(4-Methylpiperazin-1-yl)methoxy]aniline is used as a building block for the synthesis of more complex molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.
Biology: In biological research, this compound may be used as a probe or reagent to study various biological processes. Its interaction with biological targets can provide insights into molecular mechanisms and pathways.
Medicine: The compound has potential applications in the development of therapeutic agents. Its chemical structure allows for modifications that can enhance its biological activity and specificity.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials requiring specific chemical properties.
Mecanismo De Acción
The mechanism by which 4-[(4-Methylpiperazin-1-yl)methoxy]aniline exerts its effects depends on its molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.
Comparación Con Compuestos Similares
4-(4-Methylpiperazin-1-yl)phenol
4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine
4-(4-Methylpiperazin-1-yl)benzene-1,3-diamine
Uniqueness: 4-[(4-Methylpiperazin-1-yl)methoxy]aniline is unique in its methoxy group placement, which can influence its reactivity and biological activity compared to similar compounds. This structural difference may result in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H19N3O |
|---|---|
Peso molecular |
221.30 g/mol |
Nombre IUPAC |
4-[(4-methylpiperazin-1-yl)methoxy]aniline |
InChI |
InChI=1S/C12H19N3O/c1-14-6-8-15(9-7-14)10-16-12-4-2-11(13)3-5-12/h2-5H,6-10,13H2,1H3 |
Clave InChI |
JLNSVDWJVCUFDQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)COC2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(1,3-benzodioxol-5-yl)-4-oxo-3-phenylmethoxychromen-6-yl]-3-methoxypropanimidamide](/img/structure/B15360012.png)




![2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)



![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate](/img/structure/B15360078.png)

![8'-Fluoro-7'-iodo-6'-(2-methoxyethoxymethoxy)spiro[1,3-dioxolane-2,2'-tetralin]](/img/structure/B15360096.png)

